molecular formula C14H15NO5S B066642 Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate CAS No. 172648-06-5

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate

Cat. No. B066642
M. Wt: 309.34 g/mol
InChI Key: SBQJZHNPSUHSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key regulator of various cellular processes, including cell survival, proliferation, and differentiation.

Mechanism Of Action

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate inhibits GSK-3β by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. GSK-3β is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3β by Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate results in the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Biochemical And Physiological Effects

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance.

Advantages And Limitations For Lab Experiments

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has several advantages for lab experiments, including its high specificity and potency for GSK-3β inhibition, as well as its ability to cross the blood-brain barrier. However, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, including the development of more potent and selective GSK-3β inhibitors, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, and the exploration of its mechanism of action and downstream signaling pathways. Additionally, the development of Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate analogs with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.

Synthesis Methods

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate can be synthesized through a multistep process involving the reaction of 2-chloroacetic acid ethyl ester with 4-hydroxybenzyl alcohol, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained through purification and recrystallization steps.

Scientific Research Applications

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function in animal models. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance in animal models.

properties

CAS RN

172648-06-5

Product Name

Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

IUPAC Name

ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate

InChI

InChI=1S/C14H15NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-6,11H,2,7-8H2,1H3,(H,15,17,18)

InChI Key

SBQJZHNPSUHSAO-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2

Origin of Product

United States

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